4-{6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperidine dihydrochloride
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Overview
Description
4-{6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperidine dihydrochloride is a chemical compound that belongs to the class of triazolopyridine derivatives This compound is characterized by the presence of a fluorine atom at the 6th position of the triazolopyridine ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperidine dihydrochloride typically involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and a diazotizing agent.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 6th position of the triazolopyridine ring using a fluorinating reagent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Piperidine Moiety: The piperidine moiety is attached to the triazolopyridine core through a nucleophilic substitution reaction using a suitable piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-{6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4-{6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 4-{6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperidine dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom and the triazolopyridine core play a crucial role in binding to these targets, thereby modulating their activity. The compound may inhibit or activate these targets through various pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine: A similar compound with an amine group instead of the piperidine moiety.
Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with a similar triazolopyridine core but different substituents, used as CDK2 inhibitors.
1,2,4-triazolo[1,5-a]pyrimidines: Compounds with a similar triazolopyridine core but different ring systems, explored for their anti-inflammatory properties.
Uniqueness
4-{6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperidine dihydrochloride is unique due to the presence of both the fluorine atom and the piperidine moiety, which confer distinct chemical and biological properties. This combination enhances its binding affinity to specific molecular targets and its stability under various conditions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2408973-91-9 |
---|---|
Molecular Formula |
C11H15Cl2FN4 |
Molecular Weight |
293.2 |
Purity |
95 |
Origin of Product |
United States |
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